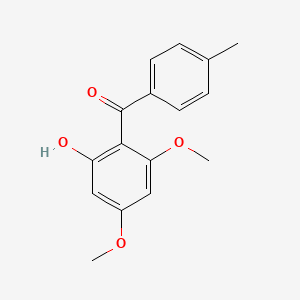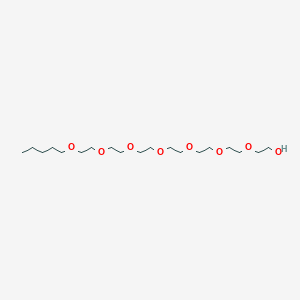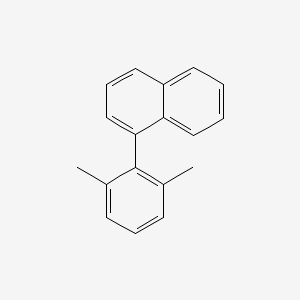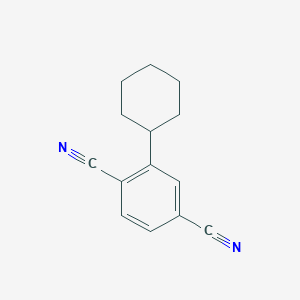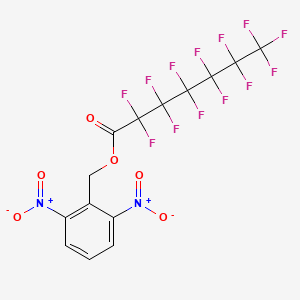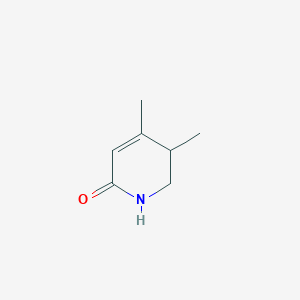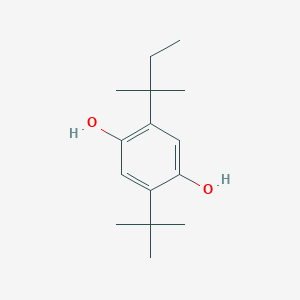
2-tert-Butyl-5-(2-methylbutan-2-yl)benzene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-Butyl-5-(2-methylbutan-2-yl)benzene-1,4-diol is a chemical compound known for its unique structure and properties It is an aromatic compound with two hydroxyl groups attached to a benzene ring, along with tert-butyl and 2-methylbutan-2-yl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-5-(2-methylbutan-2-yl)benzene-1,4-diol can be achieved through Friedel-Crafts alkylation reactions. One common method involves the reaction of 1,4-dimethoxybenzene with 3-methyl-2-butanol in the presence of sulfuric acid. The electrophile in this reaction is a carbocation formed when 3-methyl-2-butanol reacts with sulfuric acid, and the nucleophile is the aromatic ring of 1,4-dimethoxybenzene .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale Friedel-Crafts alkylation processes. These methods use similar reaction conditions but are optimized for higher yields and efficiency. The use of excess equivalents of 3-methyl-2-butanol and appropriate catalysts can enhance the reaction rate and product yield .
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-5-(2-methylbutan-2-yl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and Lewis acids (e.g., aluminum chloride) are employed in Friedel-Crafts alkylation.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various alkylated aromatic compounds
Scientific Research Applications
2-tert-Butyl-5-(2-methylbutan-2-yl)benzene-1,4-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-5-(2-methylbutan-2-yl)benzene-1,4-diol involves its interaction with molecular targets through its hydroxyl groups. These groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The compound’s aromatic structure allows it to interact with enzymes and receptors, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1,4-Di-t-Butyl-2,5-dimethoxybenzene: Similar structure but with methoxy groups instead of hydroxyl groups.
2,5-Di-tert-butyl-1,4-dimethoxybenzene: Another similar compound with tert-butyl groups and methoxy substituents.
Uniqueness
2-tert-Butyl-5-(2-methylbutan-2-yl)benzene-1,4-diol is unique due to the presence of both tert-butyl and 2-methylbutan-2-yl groups, along with hydroxyl groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
144425-92-3 |
|---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
2-tert-butyl-5-(2-methylbutan-2-yl)benzene-1,4-diol |
InChI |
InChI=1S/C15H24O2/c1-7-15(5,6)11-9-12(16)10(8-13(11)17)14(2,3)4/h8-9,16-17H,7H2,1-6H3 |
InChI Key |
VXUQJEMWECBYRC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=C(C=C(C(=C1)O)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


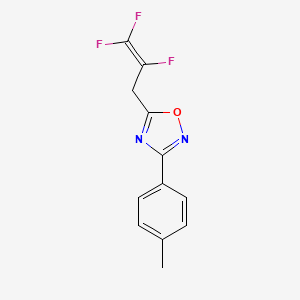
![Ethyl 9-[(oxan-2-yl)oxy]non-2-enoate](/img/structure/B15163946.png)
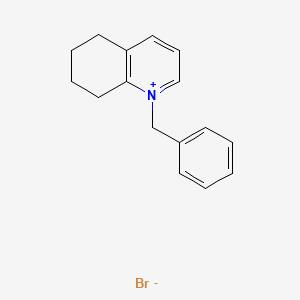
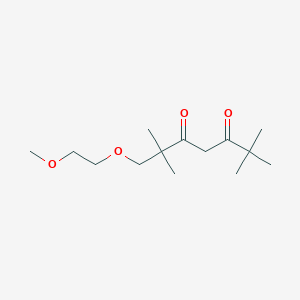
![3',3',5',5'-Tetramethyl-2',3',4',5'-tetrahydro[1,1'-biphenyl]-3-ol](/img/structure/B15163974.png)
![N~1~,N~3~-Bis[(1R)-1-phenylethyl]propane-1,3-diamine](/img/structure/B15163980.png)
